molecular formula C13H7Cl2NO4 B6407459 4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid CAS No. 1261981-34-3

4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6407459
CAS No.: 1261981-34-3
M. Wt: 312.10 g/mol
InChI Key: XAXMFFJYCCTXCU-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-8-2-4-11(15)10(6-8)7-1-3-9(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMFFJYCCTXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691242
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-34-3
Record name 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,5-Dichlorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Hydroxide ions, amines.

    Catalysts: Acid catalysts for esterification reactions.

Major Products

    Reduction: 4-(2,5-Dichlorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid depends on its specific application. In the context of its biological activity, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the nature of the interaction and the target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-2-nitrobenzoic acid: Similar structure but with chlorine atoms at different positions.

    4-(2,5-Dichlorophenyl)-3-nitrobenzoic acid: Nitro group at a different position on the benzoic acid ring.

Uniqueness

4-(2,5-Dichlorophenyl)-2-nitrobenzoic acid is unique due to the specific positioning of the chlorine atoms and the nitro group, which can influence its reactivity and potential applications. The specific arrangement of substituents can affect the compound’s electronic properties and its interactions with other molecules.

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